molecular formula C14H23N5O2 B2722354 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234854-65-9

1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2722354
CAS RN: 1234854-65-9
M. Wt: 293.371
InChI Key: QFBCVYXHXOIDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MPPI and is synthesized using a specific method.

Scientific Research Applications

Conformational and Tautomeric Control

The study on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine demonstrates the potential of pyrimidine derivatives in supramolecular chemistry for conformational equilibrium and tautomerism investigations. The ability to control tautomeric shifts through supramolecular interactions highlights applications in molecular sensing and stimuli-responsive materials (Kwiatkowski et al., 2019).

Enzyme Inhibition

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity, showcasing the potential of pyrimidine derivatives in developing pharmaceuticals targeting neurodegenerative diseases like Alzheimer’s (Vidaluc et al., 1995).

Crystal Structure Analysis

The synthesis and crystal structure analysis of pyrimidinyl compounds offer insights into their molecular geometry, which is crucial for designing drugs and materials with specific properties. Such studies provide foundational knowledge for understanding the interaction mechanisms at the molecular level (Ming & South, 2004).

Pharmacokinetics and Metabolism

Research on dipeptidyl peptidase IV inhibitors related to pyrimidine derivatives, such as PF-00734200, elucidates their metabolism, excretion, and pharmacokinetics in treating type 2 diabetes. These studies are critical for drug development, offering a path to understand how similar compounds could be optimized for better therapeutic efficacy (Sharma et al., 2012).

Heterocyclic Chemistry

The exploration of pyrimidine derivatives in synthesizing new heterocyclic compounds, such as 5H-Indeno[1,2-d]pyrimidin-5-ones, contributes to the development of novel organic materials and pharmaceuticals. This research area opens up possibilities for creating compounds with unique physical, chemical, and biological properties (Demerac et al., 1972).

Soil Degradation

Studies on the degradation of herbicides like imazosulfuron, a pyrimidinylsulfonylurea, in soil under various conditions provide valuable information on environmental fate and the design of eco-friendly agricultural chemicals. Understanding the degradation pathways helps in assessing the environmental impact and safety of chemical compounds (Morrica et al., 2001).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-21-10-7-17-14(20)18-11-12-3-8-19(9-4-12)13-15-5-2-6-16-13/h2,5-6,12H,3-4,7-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBCVYXHXOIDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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